Lithium(1+) ion 2-(3-methylpyridin-2-yl)-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 2-(3-methylpyridin-2-yl)-3-phenylpropanoate is a compound that combines lithium ions with a complex organic structure This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 2-(3-methylpyridin-2-yl)-3-phenylpropanoate typically involves the reaction of 2-(3-methylpyridin-2-yl)-3-phenylpropanoic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2-(3-methylpyridin-2-yl)-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Aqueous solutions of other metal salts for ion exchange reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the organic moiety.
Reduction: Reduced forms of the organic structure.
Substitution: Compounds with different cations replacing the lithium ion.
Scientific Research Applications
Lithium(1+) ion 2-(3-methylpyridin-2-yl)-3-phenylpropanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a component in specialized batteries.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 2-(3-methylpyridin-2-yl)-3-phenylpropanoate involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The lithium ion can modulate the activity of these targets, leading to various biological effects. The organic moiety may also interact with specific proteins and pathways, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 3-(4-fluorophenyl)-2-(3-methylpyridin-2-yl)propanoate
- Lithium(1+) ion 2-(pyridin-2-yl)pyrimidine derivatives
Uniqueness
Lithium(1+) ion 2-(3-methylpyridin-2-yl)-3-phenylpropanoate is unique due to the specific arrangement of its organic moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
lithium;2-(3-methylpyridin-2-yl)-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2.Li/c1-11-6-5-9-16-14(11)13(15(17)18)10-12-7-3-2-4-8-12;/h2-9,13H,10H2,1H3,(H,17,18);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVVDPBVORLDIF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(N=CC=C1)C(CC2=CC=CC=C2)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14LiNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.